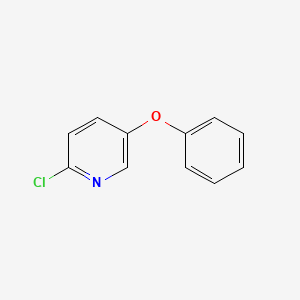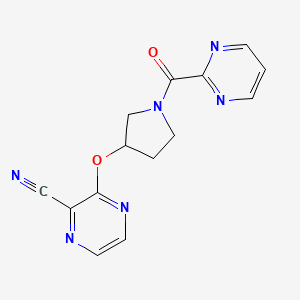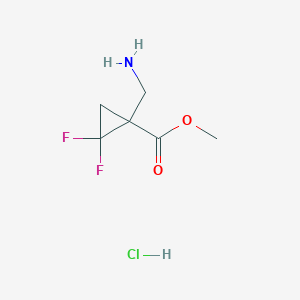
2-Chloro-5-phenoxy-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-phenoxy-pyridine is a derivative of phenoxy herbicides, which are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid . The major use of trifluoromethylpyridine (TFMP) derivatives, which 2-Chloro-5-phenoxy-pyridine is a part of, is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 2-Chloro-5-phenoxy-pyridine and its derivatives involves several chemical techniques. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 [ 52 ] .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-phenoxy-pyridine is complex and involves unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The optimized molecular structure along with the numbering of atoms of 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP), obtained from Gauss View program is shown in Fig.1 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-phenoxy-pyridine are complex and involve several steps. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5- (trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-phenoxy-pyridine are influenced by its unique molecular structure. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Wissenschaftliche Forschungsanwendungen
- Crop Protection : These derivatives protect crops from pests, and their unique physicochemical properties (due to the fluorine atom and pyridine moiety) contribute to their efficacy .
- Unique Properties : The combination of fluorine’s properties and the pyridine moiety contributes to the biological activity of TFMP derivatives .
- Synthesis : 2-Chloro-5-phenoxy-pyridine is employed in the synthesis of new neonicotinoid compounds, which have applications in pest control and insecticides .
- Suzuki–Miyaura Coupling : This reaction, widely used for carbon–carbon bond formation, benefits from the mild and functional group-tolerant conditions. Fluorinated compounds, including 2-CPP derivatives, play a crucial role in this field .
- Chlorine Atom Position : The presence of a chlorine atom at position-2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is essential for their anti-inflammatory effect .
- Fluorinated Organic Chemicals : As the number of applications for fluorinated compounds grows, the development of fluorinated organic chemicals remains a critical research topic. Fluorine-containing compounds continue to impact various fields, including functional materials .
Agrochemicals and Crop Protection
Pharmaceuticals
Neonicotinoid Compounds
Transition Metal-Catalyzed Reactions
Anti-Inflammatory Agents
Functional Materials
Wirkmechanismus
Target of Action
It’s known that many phenoxy compounds interact with various enzymes and proteins within the cell
Mode of Action
It’s known that phenoxy compounds often undergo metabolic transformations within the organism, leading to the formation of various metabolites . These metabolites can interact with cellular targets, leading to changes in cellular function .
Biochemical Pathways
It’s known that phenoxy compounds can affect various biochemical pathways, including those involved in the metabolism of xenobiotics . The downstream effects of these interactions can include changes in cellular function and potentially toxic effects .
Pharmacokinetics
It’s known that phenoxy compounds are generally well-absorbed and can be widely distributed within the organism
Result of Action
It’s known that phenoxy compounds can have various effects at the molecular and cellular level, including changes in enzyme activity and cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-phenoxy-pyridine. For instance, the presence of other chemicals in the environment can affect the compound’s stability and its interactions with cellular targets . Additionally, factors such as temperature and pH can influence the compound’s solubility and therefore its bioavailability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMYERCFXFLAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73406-95-8 |
Source


|
| Record name | 2-chloro-5-phenoxy-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)

![(4R)-3-[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2703648.png)
![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
